molecular formula C7H8N4O3 B8045811 4-Amino-N'-hydroxy-3-nitrobenzenecarboximidamide

4-Amino-N'-hydroxy-3-nitrobenzenecarboximidamide

Cat. No.: B8045811
M. Wt: 196.16 g/mol
InChI Key: TVRXCANKIGMPAR-UHFFFAOYSA-N
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Description

Compound “4-Amino-N'-hydroxy-3-nitrobenzenecarboximidamide” is a chemical entity with significant potential in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a subject of interest in both academic and industrial research.

Preparation Methods

The synthesis of compound “4-Amino-N'-hydroxy-3-nitrobenzenecarboximidamide” involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using reagents such as halides or amines under controlled temperature and pressure conditions.

    Step 3: Purification of the final product through crystallization or chromatography techniques.

Industrial production methods often scale up these laboratory procedures, optimizing reaction conditions to enhance yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Compound “4-Amino-N'-hydroxy-3-nitrobenzenecarboximidamide” undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, resulting in the formation of reduced products.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation reactions may involve the use of chlorine or bromine.

The major products formed from these reactions depend on the specific reagents and conditions employed, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

Compound “4-Amino-N'-hydroxy-3-nitrobenzenecarboximidamide” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in fields like materials science and nanotechnology.

Mechanism of Action

The mechanism of action of compound “4-Amino-N'-hydroxy-3-nitrobenzenecarboximidamide” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes or signaling pathways.

Comparison with Similar Compounds

Compound “4-Amino-N'-hydroxy-3-nitrobenzenecarboximidamide” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Compound A: Known for its similar core structure but differing in functional groups, leading to distinct reactivity and applications.

    Compound B: Shares some biological activity with “this compound” but has a different mechanism of action.

    Compound C: Used in similar industrial applications but with variations in its synthetic routes and production methods.

The uniqueness of “this compound” lies in its specific combination of structural features and reactivity, which make it particularly valuable for certain applications.

Properties

IUPAC Name

4-amino-N'-hydroxy-3-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c8-5-2-1-4(7(9)10-12)3-6(5)11(13)14/h1-3,12H,8H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRXCANKIGMPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=N\O)/N)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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